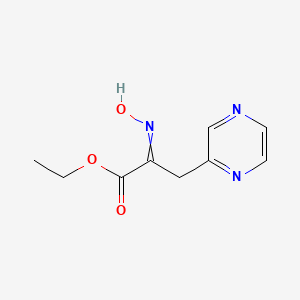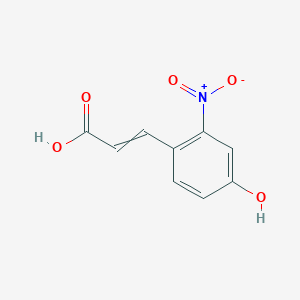
3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid: is an organic compound with the molecular formula C9H7NO5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of 4-hydroxycinnamic acid. The reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Additionally, alternative methods such as catalytic nitration using environmentally friendly catalysts may be explored to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3-(4-Hydroxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry:
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential anti-inflammatory and antimicrobial activities.
- Evaluated for its role in modulating enzyme activities.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
3-(4-Hydroxyphenyl)prop-2-enoic acid (p-Coumaric acid): Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Contains a methoxy group instead of a nitro group, which affects its solubility and reactivity.
3-(4-Hydroxy-3-nitrophenyl)prop-2-enoic acid: Similar structure but with the nitro group at the 3-position, leading to different reactivity and biological properties.
Uniqueness: The presence of both hydroxyl and nitro groups in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid makes it a versatile compound with unique reactivity and potential applications. The specific positioning of these functional groups allows for targeted interactions in chemical and biological systems, distinguishing it from other similar compounds.
属性
CAS 编号 |
89595-77-7 |
|---|---|
分子式 |
C9H7NO5 |
分子量 |
209.16 g/mol |
IUPAC 名称 |
3-(4-hydroxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO5/c11-7-3-1-6(2-4-9(12)13)8(5-7)10(14)15/h1-5,11H,(H,12,13) |
InChI 键 |
LOUNPIXUUSHWMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


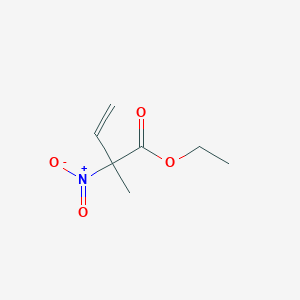
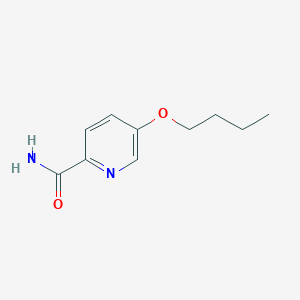
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
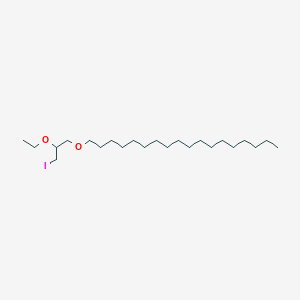




![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)

